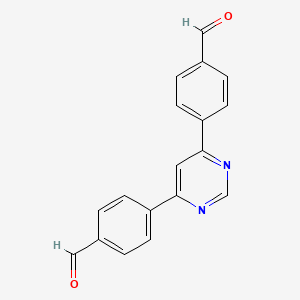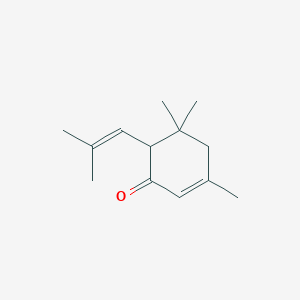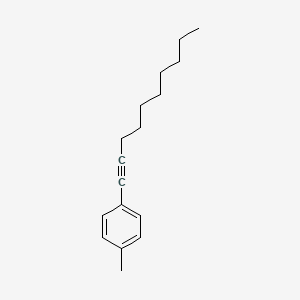![molecular formula C16H23F3N4O7 B12576905 2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine CAS No. 632323-90-1](/img/structure/B12576905.png)
2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine is a synthetic nucleoside analog This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine involves multiple steps. The process typically starts with the protection of the hydroxyl groups of the deoxyribose sugar, followed by the introduction of the trifluoroacetamido and ethoxy groups. The final step involves the deprotection of the hydroxyl groups to yield the desired compound. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency, reproducibility, and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies of DNA replication and repair, as well as in the development of nucleoside analogs for therapeutic purposes.
Industry: It is used in the production of specialized chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine involves its incorporation into DNA during replication. The presence of the trifluoroacetamido and ethoxy groups can disrupt the normal base pairing and replication process, leading to the inhibition of DNA synthesis. This mechanism is particularly useful in the development of antiviral and anticancer therapies, where the compound can selectively target and inhibit the replication of pathogenic cells.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-5-methylcytidine: A nucleoside analog with a methyl group at the 5-position of the cytidine molecule.
2’-Deoxy-5-fluorocytidine: A nucleoside analog with a fluorine atom at the 5-position of the cytidine molecule.
2’-Deoxy-5-(hydroxymethyl)cytidine: A nucleoside analog with a hydroxymethyl group at the 5-position of the cytidine molecule.
Uniqueness
2’-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine is unique due to the presence of the trifluoroacetamido and ethoxy groups. These modifications enhance its chemical stability and biological activity, making it a valuable compound for research and therapeutic applications. The trifluoroacetamido group, in particular, provides increased resistance to enzymatic degradation, which can improve the compound’s efficacy in biological systems.
Properties
CAS No. |
632323-90-1 |
|---|---|
Molecular Formula |
C16H23F3N4O7 |
Molecular Weight |
440.37 g/mol |
IUPAC Name |
N-[2-[2-[[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]methoxy]ethoxy]ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H23F3N4O7/c17-16(18,19)14(26)21-1-2-28-3-4-29-8-9-6-23(15(27)22-13(9)20)12-5-10(25)11(7-24)30-12/h6,10-12,24-25H,1-5,7-8H2,(H,21,26)(H2,20,22,27)/t10-,11+,12+/m0/s1 |
InChI Key |
WICQMVFUKXNWKH-QJPTWQEYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)COCCOCCNC(=O)C(F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)COCCOCCNC(=O)C(F)(F)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole](/img/structure/B12576852.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B12576879.png)

![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)

![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)



